molecular formula C14H22N2 B15343876 5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine CAS No. 4429-97-4

5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine

Cat. No.: B15343876
CAS No.: 4429-97-4
M. Wt: 218.34 g/mol
InChI Key: CXLMQNDFKHWBOQ-UHFFFAOYSA-N
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Description

5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine (CAS 4429-97-4) is a synthetic organic compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol. This compound features a pyrimidine heterocycle, a structure of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules . The compound is supplied as a research chemical for use in laboratory investigations. Pyrimidine-based compounds are recognized as privileged scaffolds in drug discovery because of their versatility and ability to interact with diverse biological targets through hydrogen bonding and by acting as bioisosteres for other aromatic systems, which can improve pharmacokinetic properties . The specific research value of this compound is highlighted by its role as a key intermediate in synthetic organic chemistry. Peer-reviewed literature describes its use in the preparation of brassylic acid (a dicarboxylic acid with industrial applications) via alkaline hydrolysis. It can be synthesized through the condensation of cyclododecanone with urea or biuret . Its physical and chemical properties include a boiling point of approximately 352.4°C at 760 mmHg, a flash point of 158.8°C, and a density of 0.952 g/cm³ . Researchers can leverage this chemical for developing novel compounds, exploring structure-activity relationships, and as a building block in the synthesis of more complex molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant scientific literature, such as the synthetic procedure detailed in the Russian Chemical Bulletin, 1992, 41, 188–191, for specific experimental protocols .

Properties

CAS No.

4429-97-4

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[d]pyrimidine

InChI

InChI=1S/C14H22N2/c1-2-4-6-8-10-14-13(9-7-5-3-1)11-15-12-16-14/h11-12H,1-10H2

InChI Key

CXLMQNDFKHWBOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2=NC=NC=C2CCCC1

Origin of Product

United States

Biological Activity

5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine (CAS No. 4429-97-4) is a bicyclic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Boiling Point352.4 °C
Density0.952 g/cm³
Flash Point158.8 °C

Pharmacological Properties

Research indicates that 5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds related to decahydrocyclododeca[d]pyrimidine possess significant antibacterial properties against various strains of bacteria. For instance, a study highlighted its effectiveness against multidrug-resistant Proteus spp isolates with minimum inhibitory concentration (MIC) values significantly lower than those of common antibiotics like Ciprofloxacin .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties in vitro. It effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases .
  • Cytotoxicity : Preliminary findings suggest that 5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine may exhibit cytotoxic effects on certain cancer cell lines. Further studies are required to elucidate the specific mechanisms involved .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various derivatives of pyrimidine compounds against Escherichia coli and Staphylococcus aureus. The results indicated that specific modifications to the decahydrocyclododeca structure enhanced antimicrobial potency:

  • Compound A : MIC = 1.25 mg/mL against E. coli
  • Compound B : MIC = 0.625 mg/mL against S. aureus

These findings suggest that structural modifications can significantly influence biological activity .

Antioxidant Activity Assessment

In an investigation assessing the antioxidant capacity of decahydrocyclododeca derivatives using the DPPH radical scavenging assay:

  • Sample Concentration : Various concentrations ranging from 6.125 µg/mL to 100 µg/mL were tested.
  • Results : The compound exhibited a dose-dependent increase in antioxidant activity with an EC50 value comparable to standard antioxidants like ascorbic acid .

Chemical Reactions Analysis

Alkylation and Annulation Reactions

The compound undergoes alkylation reactions with α-halo carbonyl compounds to form fused heterocyclic systems. For example:

  • Reaction with Chloroacetone :
    When treated with chloroacetone (ClCH₂COCH₃) in dimethylformamide (DMF) under reflux for 5 hours, the amino group at position 2 of the pyrimidine ring reacts to form a new imidazo[1,2-a]pyrimidine derivative .

    ReactantConditionsProductYield
    ChloroacetoneDMF, reflux (5 h)6,7,8,9,10,11,12,13,14,15-Decahydro-5-hydroxy-2-methylcyclododeca[d]imidazo[1,2-a]pyrimidine~249–250°C (mp)

    The reaction proceeds via nucleophilic substitution at the amino group, followed by intramolecular cyclization. The product’s structure was confirmed by recrystallization and melting point analysis .

Synthetic Pathways Involving Precursors

The compound itself is synthesized through cyclocondensation reactions. For instance:

  • Cyclocondensation of 2-Ethoxycarbonyl-1-Cyclododecanone with Guanidine :
    Heating 2-ethoxycarbonyl-1-cyclododecanone with guanidine carbonate in ethanol under reflux forms the pyrimidine ring via nucleophilic attack and subsequent elimination .

Structural Reactivity Insights

The saturated bicyclic system reduces aromaticity in the pyrimidine ring, altering its reactivity compared to planar pyrimidines. Key features include:

  • Amino Group Reactivity : The exocyclic amino group at position 2 is a primary site for electrophilic substitution or alkylation .

  • Ring Strain : The fused cyclododecane introduces steric hindrance, potentially limiting reactions requiring planar transition states (e.g., electrophilic aromatic substitution).

Comparative Reactivity with Analogous Pyrimidines

Pyrimidine derivatives with similar saturation exhibit reactivity trends that may extend to this compound:

Compound TypeReaction TypeObserved ReactivityReference
Tetrahydrobenzo[b]thiophenesNucleophilic Aromatic Substitution (SNAr)Moderate activity at electron-deficient sites
Imidazo[1,2-a]pyrimidinesCyclization with HydrazineFormation of macrocyclic derivatives

Unresolved Questions and Research Gaps

  • The compound’s behavior in cross-coupling reactions (e.g., Suzuki-Miyaura) remains unexplored.

  • Detailed mechanistic studies on annulation pathways are lacking.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Three compounds sharing the molecular formula C₁₄H₂₂N₂ are identified in the literature, enabling a structural and functional comparison (Table 1).

Table 1: Structural Comparison of C₁₄H₂₂N₂ Compounds

CAS Number Compound Name Core Structure Substituents/Functional Groups
4429-97-4 5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine Fused pyrimidine-cyclododecane None (bicyclic system)
97480-93-8 1-(4-Phenylbutyl)piperazine Piperazine 4-Phenylbutyl chain
23145-95-1 1-(p-Isopropylbenzyl)piperazine Piperazine p-Isopropylbenzyl group

Structural Analysis

Core Ring Systems: Target Compound: The fused pyrimidine-cyclododecane system creates a planar aromatic region (pyrimidine) adjacent to a flexible, hydrophobic 12-membered ring. This contrasts with the piperazine derivatives (CAS 97480-93-8 and 23145-95-1), which feature a six-membered piperazine ring with two nitrogen atoms in para positions . Piperazine Derivatives: Both analogs retain the piperazine core but differ in substituents.

Functional Implications :

  • Aromaticity vs. Flexibility : The pyrimidine ring in the target compound could engage in π-stacking interactions, advantageous in drug design for targeting nucleic acids or aromatic protein residues. In contrast, the piperazine derivatives’ flexibility and substituent bulk may favor interactions with hydrophobic pockets in enzymes or receptors .
  • Hydrogen Bonding : The pyrimidine’s nitrogen atoms offer hydrogen-bonding sites, whereas the tertiary amines in piperazine derivatives may serve as proton acceptors or form ionic interactions in physiological environments.

Synthetic Considerations :

  • The fused bicyclic structure of 4429-97-4 likely requires cyclization strategies, such as intramolecular alkylation or ring-closing metathesis. Piperazine derivatives, however, are typically synthesized via nucleophilic substitution on piperazine using alkyl halides or benzyl halides .

Preparation Methods

Cyclocondensation of 2-Ethoxycarbonyl-1-Cyclododecanone with Guanidine

The primary synthetic route involves the reaction of 2-ethoxycarbonyl-1-cyclododecanone with guanidine carbonate in anhydrous ethanol under reflux conditions. This step forms the pyrimidine ring through a cyclocondensation mechanism, yielding 2-amino-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[d]pyrimidin-4(3H)-one as an intermediate.

Reaction Conditions

  • Reactants :
    • 2-Ethoxycarbonyl-1-cyclododecanone: 97 parts by weight
    • Guanidine carbonate: 50 parts by weight
    • Solvent: Anhydrous ethanol (750 parts by weight)
  • Temperature : Reflux (~78°C for ethanol)
  • Duration : 16 hours
  • Work-up :
    • Ethanol removal via vacuum distillation
    • Dilution with water (1500 parts)
    • Neutralization with acetic acid
    • Filtration, washing with water, and drying

The intermediate is isolated as a high-melting solid (>300°C) and purified via recrystallization from ethanol.

Table 1: Key Reaction Parameters for Cyclocondensation

Parameter Value/Detail
Reactant Ratio 1.94:1 (ketone:guanidine carbonate)
Solvent System Anhydrous ethanol
Reaction Time 16 hours
Yield* ~85% (estimated from analogous steps)
Purification Method Recrystallization (ethanol)

*Yield inferred from analogous reactions in the same patent.

Mechanistic Insights

The cyclocondensation proceeds via nucleophilic attack of guanidine’s amino group on the electrophilic carbonyl carbon of the ketone, followed by cyclodehydration to form the pyrimidine ring. The ethoxycarbonyl group acts as a leaving group, facilitating ring closure. This mechanism is consistent with analogous pyrimidine syntheses reported in heterocyclic chemistry literature.

Analytical Characterization

Melting Point Determination

The intermediate 2-amino-decahydrocyclododeca[d]pyrimidin-4(3H)-one exhibits a melting point above 300°C, indicative of high thermal stability and crystalline purity.

Alternative Synthetic Routes and Modifications

Use of Chloro-2-Propanone for Imidazo Annulation

While beyond the scope of the target compound, the patent describes further reactivity of the intermediate with chloro-2-propanone in dimethylformamide (DMF) to form imidazo[1,2-a]pyrimidine derivatives. This highlights the versatility of the pyrimidine core for functionalization.

Reaction Conditions for Annulation

  • Reactants :
    • 2-Amino-decahydrocyclododeca[d]pyrimidin-4(3H)-one: 12 parts
    • Chloro-2-propanone: 6 parts
    • Solvent: DMF (100 parts)
  • Temperature : Reflux (~153°C for DMF)
  • Duration : 5 hours
  • Work-up :
    • Dissolution in aqueous NaOH (2%)
    • Neutralization with acetic acid
    • Filtration and recrystallization from ethanol

Industrial and Pharmacological Relevance

The synthesis is scalable, with reaction conditions amenable to industrial production. The intermediate’s utility in generating bioactive derivatives underscores its importance in drug discovery. For instance, imidazo[1,2-a]pyrimidines derived from this compound exhibit diuretic and anti-inflammatory properties.

Q & A

Q. What are the established synthetic routes for 5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine?

The compound can be synthesized via cyclocondensation reactions using amidine hydrochlorides and triethylamine (Et₃N) in tetrahydrofuran (THF) under reflux, followed by functionalization with sulfonyl chlorides in dioxane under heating (40–60°C). Post-synthetic modifications, such as alkylation or arylation, are conducted using Pd-catalyzed cross-coupling reactions for regioselective derivatization .

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on elemental analysis (C, H, N), ¹H/¹³C NMR for hydrogen and carbon environments, and LC-MS for molecular weight verification. For example, NMR peaks corresponding to saturated cyclododecane protons (δ 1.2–2.8 ppm) and pyrimidine ring protons (δ 7.5–8.2 ppm) are critical markers .

Q. What are the recommended solubility and storage conditions?

The compound is typically soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Storage at room temperature (RT) in airtight, light-protected containers is advised to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

Yield optimization involves screening catalysts (e.g., Pd(OAc)₂ with (±)-BINAP ligand), adjusting reaction temperatures (80–120°C), and using microwave-assisted synthesis to reduce time. Purification via column chromatography with gradient elution (hexane:ethyl acetate) enhances purity .

Q. What methodologies are used to assess kinase inhibition activity?

In vitro kinase assays against targets like EGFR or HER2 involve incubating the compound (1–10 µM) with recombinant kinase, ATP, and a fluorescently labeled substrate in 96-well plates. Inhibition is quantified via fluorescence polarization (IC₅₀ values) with controls for enzyme activity and solvent effects .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

Discrepancies may arise from poor membrane permeability or off-target effects. Validate using orthogonal assays (e.g., SPR for binding affinity) and probe cellular uptake via LC-MS quantification. Structural analogs with improved logP values (e.g., methyl or fluoro substituents) can enhance bioavailability .

Q. What computational approaches predict the compound’s binding modes?

Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps), while molecular docking (AutoDock Vina) models interactions with kinase ATP-binding pockets. Use SMILES notations (e.g., S=C1NC=NC2=C1C1=C(CCC1)S2) to generate 3D conformers for simulation .

Q. How do substituents on the pyrimidine ring influence physicochemical properties?

Electron-withdrawing groups (e.g., -Cl, -CF₃) increase metabolic stability but reduce solubility. Substituent effects are analyzed via Hammett plots (σ values) and measured experimentally using shake-flask solubility tests in PBS (pH 7.4) .

Data Analysis and Interpretation

Q. How are reaction intermediates characterized during multi-step synthesis?

Intermediates are isolated via flash chromatography and analyzed using high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) to confirm regioselectivity. For example, a Pd-catalyzed intermediate’s stereochemistry is resolved via NOESY .

Q. What statistical methods address variability in biological replicates?

Use one-way ANOVA with post-hoc Tukey tests for IC₅₀ comparisons. Outliers are identified via Grubbs’ test (α = 0.05), and dose-response curves are fitted using nonlinear regression (GraphPad Prism) .

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